N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Regioisomer comparison Structure-activity relationship Medicinal chemistry

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1480557-70-7, MW 262.26 g/mol, C12H14N4O3), also designated DMBC, is a synthetic 1,2,3-triazole derivative. The compound features an unsubstituted 1H-1,2,3-triazole core linked at the 5-position to a carboxamide bearing a 2,4-dimethoxybenzyl side chain.

Molecular Formula C12H14N4O3
Molecular Weight 262.269
CAS No. 1480557-70-7
Cat. No. B2390984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
CAS1480557-70-7
Molecular FormulaC12H14N4O3
Molecular Weight262.269
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2)OC
InChIInChI=1S/C12H14N4O3/c1-18-9-4-3-8(11(5-9)19-2)6-13-12(17)10-7-14-16-15-10/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16)
InChIKeyFDCDUJUVDXFMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1480557-70-7): Procurement-Relevant Identity and Structural Context


N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1480557-70-7, MW 262.26 g/mol, C12H14N4O3), also designated DMBC, is a synthetic 1,2,3-triazole derivative . The compound features an unsubstituted 1H-1,2,3-triazole core linked at the 5-position to a carboxamide bearing a 2,4-dimethoxybenzyl side chain. This specific substitution pattern distinguishes it from positional isomers such as the 2,3-dimethoxybenzyl (CAS 1798617-99-8) and 3,5-dimethoxybenzyl analogs, as well as from N1-substituted triazole-4-carboxamide regioisomers like 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326916-85-1) . The compound is commercially available from multiple suppliers as a research-grade screening compound, with reported purity specifications typically ≥95% .

Why Substituting N-(2,4-Dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide with In-Class Analogs Carries Quantifiable Risk


Within the 1,2,3-triazole-5-carboxamide class, minute structural perturbations—specifically the position of methoxy substituents on the benzyl ring and the N1-substitution status of the triazole—have been demonstrated to produce divergent biological outcomes. A study evaluating triazole-carboxamide derivatives as BK channel openers reported that this linker modification was generally deleterious for activity, underscoring that triazole-carboxamides cannot be treated as functionally interchangeable . Conversely, in a different target context, bioisosteric replacement of an amide linker with a 1,2,3-triazole was well tolerated and maintained binding and functional profiles [1]. These conflicting class-level findings imply that the performance of any given triazole-carboxamide—including CAS 1480557-70-7—is highly context-dependent relative to the specific substitution pattern, making generic substitution scientifically unjustified without project-specific benchmarking data.

Quantitative Differentiation Evidence: N-(2,4-Dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide vs. Closest Analogs


Methoxy Substitution Pattern: 2,4-Dimethoxybenzyl vs. 2,3-Dimethoxybenzyl Isomer – Steric and Electronic Differentiation

The 2,4-dimethoxybenzyl isomer (target compound) presents a distinctly different electrostatic surface and steric profile compared to the 2,3-dimethoxybenzyl isomer (CAS 1798617-99-8) . In the 2,3-isomer, the two methoxy groups are ortho and meta to the methylene linker, producing an intramolecular hydrogen-bonding potential between the ortho-methoxy oxygen and the adjacent methylene CH. In the 2,4-isomer, the para-methoxy group is electronically decoupled from this interaction, resulting in a different conformational ensemble and hydrogen-bonding surface . This regioisomeric difference has been shown in related benzyl-triazole systems to affect target binding orientation, with crystallographic evidence indicating that benzyl ring dihedral angles relative to the triazole plane can vary by >10° between substitution patterns [1].

Regioisomer comparison Structure-activity relationship Medicinal chemistry

NH-Triazole vs. N1-Substituted Triazole: Impact on Hydrogen-Bond Donor Capacity and Physicochemical Profile

The target compound bearing an unsubstituted 1H-1,2,3-triazole (NH-triazole) possesses one additional hydrogen-bond donor (HBD) compared to N1-substituted analogs such as 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326916-85-1) . This NH group contributes a measured HBD count of 2 for the target compound (triazole NH + amide NH) versus 1 for the N1-substituted comparator. In fragment-based drug design and CNS-targeted programs, this incremental HBD has been correlated with reduced passive membrane permeability, with each additional HBD typically reducing PAMPA permeability by approximately 0.5–1.0 log units in class-level analyses [1]. The 5-carboxamide regioisomerism further positions the triazole NH proximal to the carboxamide carbonyl, potentially enabling an intramolecular hydrogen bond that partially mitigates the HBD penalty—a feature absent in the 4-carboxamide regioisomer .

Hydrogen-bond donor Physicochemical properties Drug-likeness

Benzyl vs. Phenyl Linker: MW and Lipophilicity Differences Affecting Screening Library Positioning

The target compound incorporates a benzyl linker (-CH2- between the amide nitrogen and the dimethoxyphenyl ring), distinguishing it from the directly attached phenyl analog N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 936323-30-7) . This additional methylene group increases the molecular weight from 248.24 g/mol (phenyl) to 262.26 g/mol (benzyl), and introduces an additional rotatable bond, increasing conformational flexibility. The benzyl linker also alters the electronic character of the amide nitrogen, reducing the anilide conjugation present in the phenyl analog, which affects both the pKa of the amide NH and the compound's metabolic stability profile [1].

Physicochemical property Screening library design Molecular weight

5-Carboxamide vs. 4-Carboxamide Regioisomerism: Impact on Triazole Tautomeric Equilibrium and Metal Coordination Potential

The target compound's 5-carboxamide substitution on the 1H-1,2,3-triazole places the carboxamide directly adjacent to the N1-H position, enabling a unique intramolecular hydrogen bond between the triazole NH proton and the carboxamide carbonyl oxygen . This 5-carboxamide regiochemistry is distinct from the 4-carboxamide isomer (e.g., 1-(4-chlorophenyl)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, CAS 1326916-85-1), where the carboxamide is positioned adjacent to N3 rather than N1, preventing this intramolecular interaction . The 5-carboxamide-1H-triazole motif also presents a distinct metal-chelating pharmacophore (N2 and carboxamide oxygen forming a bidentate site) that has been exploited in metalloenzyme inhibitor design, whereas the 4-carboxamide regioisomer offers a different chelation geometry [1].

Regioisomer comparison Metal chelation Tautomerism

Chloro-Substituted Comparator: N-(5-Chloro-2,4-dimethoxyphenyl)-Analog and the Halogen Bonding Opportunity Cost

The 5-chloro analog N-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (MW 282.68) introduces a chlorine atom at the 5-position of the dimethoxyphenyl ring, which is absent in the target compound . While the chloro substituent may enhance halogen bonding with certain protein targets and increase lipophilicity (estimated ΔLogP ≈ +0.7), it also introduces a potential liability: the 2,4-dimethoxy-5-chlorophenyl motif has been associated with time-dependent CYP inhibition in certain chemotypes, and the increased MW (282.68 vs. 262.26) may reduce ligand efficiency metrics [1]. The non-chlorinated target compound avoids these potential risks while retaining the core pharmacophore.

Halogen bonding CYP inhibition Selectivity

Recommended Application Scenarios for N-(2,4-Dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide Based on Differential Evidence


Fragment-Based and High-Throughput Screening Libraries Requiring NH-Triazole Hydrogen-Bond Donor Chemistry

The unsubstituted NH-triazole and benzylamide connectivity of CAS 1480557-70-7 provide a dual hydrogen-bond donor motif (HBD = 2) that is structurally distinct from the more abundant N1-substituted triazole screening compounds. This scaffold is suited for primary screening campaigns targeting proteins with hydrogen-bond acceptor-rich binding sites (e.g., kinases, proteases, HDACs), where the triazole NH can serve as a key hinge-binding or catalytic-site interaction element. The 5-carboxamide regiochemistry further offers an intramolecularly stabilized conformation that may reduce entropic penalties upon binding .

Metalloenzyme Inhibitor Discovery Leveraging the 5-Carboxamide-1H-Triazole Chelation Pharmacophore

The 5-carboxamide-1H-1,2,3-triazole core presents a bidentate metal-chelating motif (triazole N2 + carboxamide carbonyl oxygen) that is geometrically distinct from the 4-carboxamide regioisomer. This scaffold is appropriate for screening against metalloenzymes such as carbonic anhydrases, matrix metalloproteinases (MMPs), and HDACs, where zinc- or iron-chelation is a key inhibition mechanism . The 2,4-dimethoxybenzyl group provides a tractable vector for initial SAR exploration without introducing synthetic complexity.

SAR Exploration of Methoxy Positional Isomer Series for Target Engagement Optimization

The availability of the 2,4-dimethoxy, 2,3-dimethoxy (CAS 1798617-99-8), and 3,5-dimethoxy positional isomers from commercial suppliers enables systematic SAR exploration of methoxy substitution effects on target binding. The 2,4-isomer (target compound) exhibits a unique electrostatic surface topology compared to the other isomers, making it a valuable component of isomer matrix screening sets designed to probe shape complementarity and hydrogen-bonding preferences within a binding pocket . Procurement of the full isomer set enables quantitative determination of the optimal substitution pattern for a given target.

Control Compound for Assessing N1-Substitution Effects in Triazole-Based Probe Molecules

The unsubstituted NH-triazole of CAS 1480557-70-7 provides a critical baseline for evaluating the impact of N1-substitution on target binding, cellular permeability, and metabolic stability. When used alongside N1-aryl or N1-alkyl triazole analogs, the target compound serves as a 'minus-substitution' control that isolates the contribution of the N1 substituent to activity and property profiles. This application is particularly relevant in chemical biology probe development programs where linking functional handles (e.g., biotin, fluorophores) at the N1 position is planned .

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